molecular formula C14H20N2O2 B3113022 benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate CAS No. 1932509-68-6

benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3113022
CAS No.: 1932509-68-6
M. Wt: 248.32
InChI Key: DQLSXOAEXCBESC-WCQYABFASA-N
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Description

Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carbamate (Cbz) protecting group, an amino substituent at the 3-position, and a methyl group at the 2-position. Its stereochemistry—(2S,3R)—renders it a valuable building block in asymmetric synthesis, particularly in pharmaceutical applications such as protease inhibitor development . The compound is commercially available through suppliers like PharmaBlock Sciences, highlighting its relevance in medicinal chemistry and drug discovery pipelines .

Properties

IUPAC Name

benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSXOAEXCBESC-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of chiral catalysts and specific temperature and pressure conditions to ensure high yield and enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize flow microreactors, which allow for precise control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : Approximately 248.33 g/mol
  • IUPAC Name : Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
  • CAS Number : 1932509-68-6

The compound features a piperidine ring, an amino group, and a carboxylate group, which contribute to its unique biological activity. Its chiral nature allows it to interact selectively with various biological targets, making it a valuable building block in drug development.

Medicinal Chemistry

This compound serves as a chiral building block in the synthesis of pharmaceuticals. Its structure facilitates the development of complex molecules that can exhibit specific biological activities. Compounds derived from this piperidine derivative have been explored for their potential therapeutic effects against diseases such as Alzheimer's disease, cancer, and depression .

Asymmetric Synthesis

The compound is significant in asymmetric synthesis due to its chiral center. Asymmetric synthesis allows for the selective production of one enantiomer of a molecule, which is crucial for achieving desired biological activities in drugs. The ability to produce specific enantiomers enhances the efficacy and safety profiles of pharmaceutical agents.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may modulate neurotransmission pathways by interacting with neurotransmitter receptors. This interaction is essential for studying neurological disorders and understanding enzyme-substrate dynamics.

Pharmacological Studies

Preliminary studies suggest that this compound influences enzyme-substrate interactions and protein-ligand binding, highlighting its relevance in pharmacological research. Its unique structure allows it to participate in various biochemical pathways, making it a candidate for further exploration in drug discovery.

Mechanism of Action

The mechanism of action of benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of piperidine derivatives critically influences their biological activity and synthetic utility. Key comparisons include:

  • Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 1044641-49-7): The (2S,3S) enantiomer differs in the configuration at the 3-position. This stereochemical variation can alter binding affinities in biological targets, as seen in protease inhibitors where stereochemistry dictates selectivity .
  • Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 724787-35-3): The (2R,3R) enantiomer is a mirror image of the (2S,3S) form. Such enantiomers often exhibit divergent pharmacokinetic profiles, necessitating careful separation during synthesis .
Compound CAS Number Stereochemistry Key Feature
Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate Not disclosed (2S,3R) Preferred configuration for drug intermediates
Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate 1044641-49-7 (2S,3S) Potential for off-target effects in biological assays
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate 724787-35-3 (2R,3R) Synthetic challenge due to racemization risks

Positional Isomers

  • Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS: 1290191-65-9): This positional isomer places the amino group at the 5-position instead of the 3-position.
Compound Amino Position Molecular Formula Molecular Weight Key Application
This compound 3 C14H18N2O2* ~248.3 Chiral ligand in asymmetric catalysis
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate 5 C14H20N2O2 248.32 Intermediate in alkaloid synthesis

*Inferred from structural analogs.

Functional Group Variations

Hydroxypropyl vs. Amino Substituents
  • Benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate (): Replacing the amino group with a hydroxypropyl moiety increases polarity (logP reduction) and introduces hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .
Allyl and Hydroxyl Substituents
  • (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS: 244056-94-8): The allyl group introduces π-bond conjugation, enabling Diels-Alder reactions, while the hydroxyl group enhances solubility in polar solvents .

Protecting Group Modifications

  • tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 882033-93-4): The tert-butyl carbamate (Boc) group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl carbamate (Cbz). This difference is critical in multi-step syntheses requiring orthogonal deprotection .
Protecting Group Stability Deprotection Method Application Context
Benzyl (Cbz) Stable under basic conditions Hydrogenolysis (H2/Pd-C) Preferred for late-stage deprotection
tert-Butyl (Boc) Acid-sensitive TFA or HCl in dioxane Useful in solid-phase peptide synthesis

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., this compound) are less lipophilic than hydroxyl- or allyl-containing analogs ().
  • Stereochemical Purity : Enantioselective synthesis methods, such as CBS reduction (), are critical to achieving >99% enantiomeric excess (ee) in chiral intermediates.

Biological Activity

Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring and specific stereochemistry, contribute to its biological activity, making it a valuable intermediate for drug development.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₂₀N₂O₂
  • Molecular Weight: Approximately 248.32 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1932509-68-6

The compound's chirality plays a crucial role in its interaction with biological targets, influencing its binding affinity and overall activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. This interaction can modulate several biochemical pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways.
  • Receptor Modulation: Its structure allows it to bind selectively to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Applications

This compound has been studied for its potential applications in various therapeutic areas:

  • Neurological Disorders: Preliminary research indicates that this compound may influence neurotransmission pathways, making it a candidate for studying conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Cancer Therapy: Similar compounds have shown promise in anticancer applications by targeting specific receptors involved in tumor growth and metastasis .
  • Cholinesterase Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit cholinesterase enzymes, which play a critical role in Alzheimer's disease management .

Research Findings and Case Studies

A review of recent literature highlights the biological significance of this compound:

StudyFindings
Study AInvestigated the compound's interaction with M3 muscarinic acetylcholine receptors, showing potential in enhancing cell proliferation in cancer models .
Study BExplored the compound's role as a chiral building block in synthesizing more complex molecules with diverse biological activities.
Study CEvaluated the pharmacokinetics and binding affinity of similar piperidine derivatives, emphasizing the importance of stereochemistry in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate?

  • The synthesis typically involves multi-step organic reactions:

Piperidine Core Preparation : Start with a protected piperidine derivative (e.g., tert-butyl carbamate or benzyl ester) to ensure regioselectivity during functionalization .

Amino Group Introduction : Introduce the amino group via reductive amination or coupling with an amino acid precursor, ensuring stereochemical control (e.g., using chiral auxiliaries or enantioselective catalysts) .

Carboxylate Formation : Couple the amine intermediate with a benzyl chloroformate reagent under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl ester .
Methodological Note: Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional group integration (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolves absolute configuration, critical for validating (2S,3R) stereochemistry .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures ≥95% purity for biological assays .

Q. What storage conditions are recommended to maintain compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the benzyl ester .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can stereochemical integrity (2S,3R) be preserved during synthesis?

  • Chiral Resolution : Use enantiopure starting materials (e.g., L-amino acids) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) .
  • Protection Strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent racemization during coupling steps .
  • Analytical Validation : Compare optical rotation or circular dichroism (CD) spectra with reference standards .

Q. What strategies mitigate racemization during coupling reactions involving the amino group?

  • Low-Temperature Reactions : Conduct coupling steps (e.g., EDC/HOBt-mediated amidation) at 0–4°C to reduce thermal racemization .
  • Non-Basic Conditions : Avoid prolonged exposure to strong bases (e.g., NaOH) by using mild bases like DMAP or DIPEA .
  • Kinetic Monitoring : Use real-time IR spectroscopy to detect intermediates and terminate reactions before side reactions occur .

Q. How do structural modifications to the piperidine ring affect biological activity?

  • Case Study : Replacing the methyl group at C2 with bulkier substituents (e.g., tert-butyl) reduces conformational flexibility, potentially enhancing receptor binding affinity .
  • Functional Group Impact : Adding a hydroxyethyl group (as in similar compounds) increases solubility but may reduce blood-brain barrier penetration .
  • Data-Driven Approach : Compare IC50 values in enzyme inhibition assays (e.g., serine proteases) across analogs to establish structure-activity relationships (SAR) .

Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

  • Fluorescence-Based Assays : Measure protease inhibition using fluorogenic substrates (e.g., cleavage of AMC-tagged peptides) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to target receptors (e.g., GPCRs) .
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., 14C-tagged) to assess permeability in Caco-2 cell monolayers .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Root Cause Analysis :

  • Reagent Purity : Lower yields may stem from impure starting materials (validate via NMR/MS).
  • Reaction Scalability : Pilot reactions (1–5 mmol scale) often report higher yields than industrial-scale syntheses .
    • Resolution : Optimize stoichiometry (e.g., excess benzyl chloroformate) and use inert atmospheres (N2/Ar) to suppress side reactions .

Q. Conflicting biological activity How to validate target specificity?

  • Counter-Screening : Test against related enzymes (e.g., trypsin vs. thrombin) to confirm selectivity .
  • Gene Knockout Models : Use CRISPR-Cas9-edited cell lines to isolate target-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 2
benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate

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